Pyroglutamyl-3-methylhistidyl-prolinamide
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOVFOJJOXRGOK-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@@H]3CCC(=O)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955908 | |
| Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34367-54-9 | |
| Record name | Thyrotropin-releasing hormone, 3-Me- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Coupling of Protected Amino Acids
The traditional solution-phase approach involves sequential coupling of pyroglutamic acid (Glp), 3-methylhistidine (3-MeHis), and prolinamide (Pro-NH₂) using protective groups to prevent undesired side reactions. Key steps include:
Protection Strategies :
-
N-t-Boc (tert-butyloxycarbonyl) and N-benzyl (Bzl) groups are employed to protect the α-amino group of 3-MeHis.
-
Carbobenzoxy (Cbz) protection is used for the glutamine precursor, which is later cyclized to form the pyroglutamyl moiety.
Coupling Reactions :
-
Dipeptide Formation :
-
Tripeptide Assembly :
Cyclization :
Analytical Validation
-
TLC Homogeneity : Silica gel TLC (Rf = 0.45 in n-butanol/acetic acid/water, 4:1:1).
-
Spectroscopic Confirmation :
Solid-Phase Peptide Synthesis (SPPS)
Resin-Based Assembly
Modern SPPS strategies utilize H-Pro-2-Cl Trityl resin (0.7 mmol/g loading) for automated synthesis:
Stepwise Protocol :
-
Prolinamide Anchoring : Pro-NH₂ is loaded onto the resin via its C-terminal.
-
3-MeHis Coupling :
-
Pyroglutamic Acid Addition :
-
Cleavage and Deprotection :
Yield and Purity :
Cyclization and Post-Synthetic Modifications
Thermal Cyclization
Enzymatic Approaches
-
Glutaminyl Cyclase : Recombinant human enzyme (5 U/mg) converts Gln-3-MeHis-Pro-NH₂ to 3-MeHis-TRH in phosphate buffer (pH 7.4) at 37°C.
Purification and Characterization
Chromatographic Techniques
Physicochemical Properties
-
Mass Spectrometry :
Comparative Analysis of Methods
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Yield | 60–70% | 65–75% |
| Purity | 85–90% | >95% |
| Time | 5–7 days | 2–3 days |
| Scalability | Limited to 10 g | >100 g feasible |
| Cost | Low (reagents) | High (resin, automation) |
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
Pyroglutamyl-3-methylhistidyl-prolinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring of 3-methylhistidine can be oxidized under specific conditions.
Reduction: Reduction reactions can occur at the peptide bonds.
Substitution: Substitution reactions can take place at the functional groups of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .
Scientific Research Applications
Hormonal Activity
One of the primary applications of pyroglutamyl-3-methylhistidyl-prolinamide is its role as a thyrotropin-releasing hormone (TRH) analog. Research indicates that this compound exhibits similar hormonal activity to TRH, which is crucial for regulating thyroid function in mammals. The synthesis process involves converting L-glutaminyl-L-histidyl-L-prolinamide to pyroglutamyl-L-histidyl-L-prolinamide, which retains the biological potency of TRH .
Antiseizure Activity
Recent studies have highlighted the potential of this compound in treating neurological disorders. It has been investigated for its antiseizure properties, particularly in animal models. The compound shows promise in protecting against induced seizures, suggesting it may serve as a lead molecule in developing new antiepileptic drugs .
Neuroprotective Effects
The neuroprotective effects of this compound have been noted in various studies. It appears to influence neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are critical for neuronal survival and function . This mechanism could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
Nutritional Applications
In the realm of nutrition, pyroglutamyl peptides have been studied for their absorption and biological activity when derived from food sources such as fermented dairy products. These peptides have been shown to modulate gut health and metabolic processes, indicating their potential as functional food ingredients .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Pyroglutamyl-3-methylhistidyl-prolinamide involves its interaction with specific receptors and enzymes. It acts as an analog of thyrotropin-releasing hormone (TRH) and can modulate the release of thyroid hormones by binding to TRH receptors in the anterior pituitary gland. This interaction triggers a cascade of intracellular signaling pathways, leading to the synthesis and release of thyroid-stimulating hormone (TSH).
Comparison with Similar Compounds
Similar Compounds
Thyrotropin-Releasing Hormone (TRH): The parent compound of Pyroglutamyl-3-methylhistidyl-prolinamide.
3-Methylhistidine-TRH: Another derivative of TRH with similar biological activities.
Pyroglutamyl-Histidyl-Prolinamide: A closely related peptide with slight structural differences.
Uniqueness
This compound is unique due to the presence of the 3-methylhistidine residue, which imparts distinct biological properties. This modification enhances its stability and bioactivity compared to other TRH analogs.
Biological Activity
Pyroglutamyl-3-methylhistidyl-prolinamide (also referred to as pyroGlu-3-MeHis-Pro) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in modulating hormonal responses and influencing metabolic processes. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a tripeptide formed from pyroglutamic acid, 3-methylhistidine, and proline. Its unique structure contributes to its biological functions, particularly in peptide hormone regulation.
Research suggests that pyroGlu-3-MeHis-Pro may influence various biological processes through several mechanisms:
- Hormonal Modulation : It has been shown to affect the release of hormones such as thyrotropin-releasing hormone (TRH), which plays a crucial role in regulating thyroid function and metabolism. Synthetic analogs of TRH have been explored for their ability to stimulate hormone release effectively .
- Antioxidant Activity : Some studies indicate that peptides similar to pyroGlu-3-MeHis-Pro exhibit antioxidant properties, potentially protecting cells from oxidative stress .
- Anti-inflammatory Effects : Pyroglutamyl peptides have demonstrated the ability to attenuate inflammation in animal models, suggesting a possible therapeutic application in inflammatory diseases .
Biological Activity Data
The biological activities of pyroGlu-3-MeHis-Pro can be summarized in the following table:
Case Studies
- Hormonal Response in Rats : A study involving synthetic pyroGlu-3-MeHis-Pro administered to rats demonstrated significant increases in plasma TRH levels, suggesting its role as a potent modulator of hormonal activity. The experiment involved comparing control groups with those receiving varying doses of the peptide over several weeks.
- Inflammation Model : In another study, pyroGlu-3-MeHis-Pro was tested in a colitis model where it significantly reduced inflammatory markers compared to control groups. This highlights its potential application in treating inflammatory bowel diseases .
- Metabolic Impact Assessment : Research assessing the effects of 3-methylhistidine excretion as a marker for muscle protein metabolism showed that supplementation with pyroGlu-3-MeHis-Pro could positively influence protein synthesis during caloric restriction phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
